![molecular formula C18H38I2N2O4 B1681166 Subecholine CAS No. 3810-71-7](/img/structure/B1681166.png)
Subecholine
Overview
Description
Subecholine is a dicholinic ester of suberic acid and cholinergic agent.
Scientific Research Applications
Pharmacological Applications
1.1 Neuromuscular Blockade
Subecholine is often used in studies related to neuromuscular transmission. It acts as a competitive antagonist at nicotinic acetylcholine receptors, which are crucial for muscle contraction. Research indicates that this compound can effectively block neuromuscular transmission, making it useful in developing anesthetics and muscle relaxants for surgical procedures .
1.2 Protective Effects on Embryos
Studies have demonstrated that this compound exhibits protective effects on early embryos, particularly in sea urchins. In experimental setups, it was shown to protect embryos from lethal doses of ionomycin and other agents by acting on nicotinic receptors. This suggests potential applications in developmental biology and toxicology, where understanding receptor interactions is critical .
Toxicological Studies
2.1 Impact on Ion Channel Function
Research has highlighted the role of this compound in modulating ion channel activity within cells. By acting on nicotinic acetylcholine receptors, it influences calcium signaling pathways, which are vital for various cellular functions. This modulation can be significant in understanding toxicological impacts of environmental toxins and drugs .
2.2 Experimental Models for Neurotoxicity
This compound serves as a tool for modeling neurotoxic effects in laboratory settings. Its ability to mimic or block the action of acetylcholine allows researchers to study the pathways involved in neurotoxicity and the protective mechanisms that may be activated in response to toxic agents .
Case Studies
Mechanistic Insights
4.1 Interaction with Nicotinic Receptors
This compound’s dual role as an antagonist and agonist at different concentrations highlights its complex interaction with nicotinic acetylcholine receptors. At lower concentrations, it may act as an agonist stimulating receptor activity, while at higher concentrations, it inhibits receptor function . This property is particularly useful for dissecting receptor-mediated pathways in both pharmacological and toxicological contexts.
4.2 Calcium Signaling Modulation
The compound's influence on calcium signaling through nicotinic receptors is crucial for understanding its broader implications in cell signaling and neurobiology. Research indicates that this compound can alter calcium influx in response to various stimuli, which may have implications for neuronal excitability and synaptic transmission .
Properties
CAS No. |
3810-71-7 |
---|---|
Molecular Formula |
C18H38I2N2O4 |
Molecular Weight |
600.3 g/mol |
IUPAC Name |
trimethyl-[2-[8-oxo-8-[2-(trimethylazaniumyl)ethoxy]octanoyl]oxyethyl]azanium;diiodide |
InChI |
InChI=1S/C18H38N2O4.2HI/c1-19(2,3)13-15-23-17(21)11-9-7-8-10-12-18(22)24-16-14-20(4,5)6;;/h7-16H2,1-6H3;2*1H/q+2;;/p-2 |
InChI Key |
NLKOQMGXIGBXQR-UHFFFAOYSA-L |
SMILES |
C[N+](C)(C)CCOC(=O)CCCCCCC(=O)OCC[N+](C)(C)C.[I-].[I-] |
Isomeric SMILES |
C[N+](C)(C)CCOC(=O)CCCCCCC(=O)OCC[N+](C)(C)C.[I-].[I-] |
Canonical SMILES |
C[N+](C)(C)CCOC(=O)CCCCCCC(=O)OCC[N+](C)(C)C.[I-].[I-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
is-(2-trimethylaminoethyl)suberate diiodide corconium subecholine suberyldicholine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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